molecular formula C11H12ClNO2 B12439585 4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one

4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B12439585
M. Wt: 225.67 g/mol
InChI Key: QVLMIZYIOPYZRO-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring attached to the pyrrolidinone core. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry for the development of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of 4-chloro-3-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12ClNO2/c1-15-10-4-7(2-3-9(10)12)8-5-11(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)

InChI Key

QVLMIZYIOPYZRO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC2)Cl

Origin of Product

United States

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